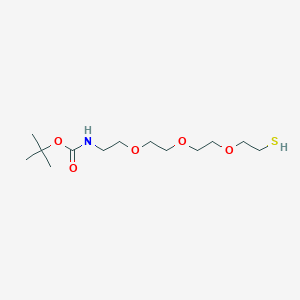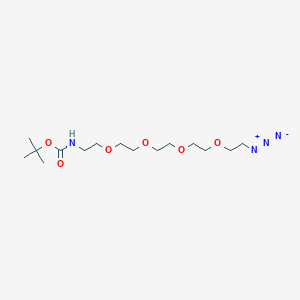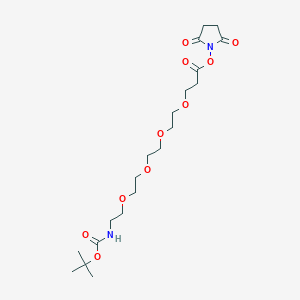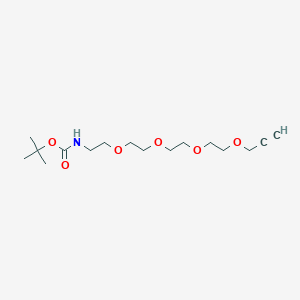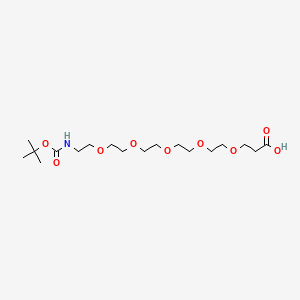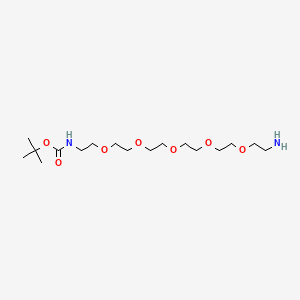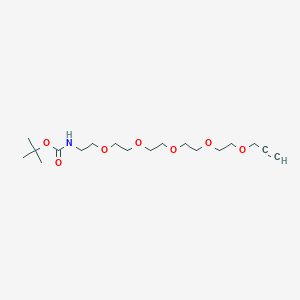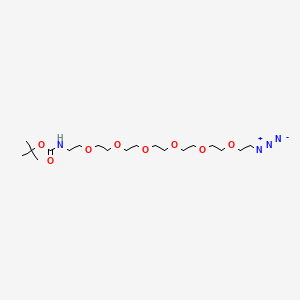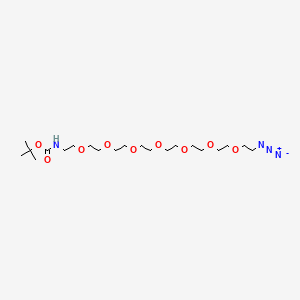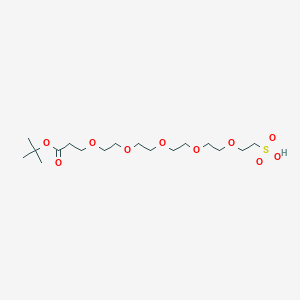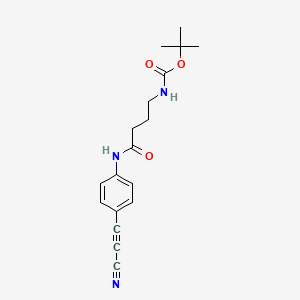
APN-C3-NH-Boc
説明
APN-C3-NH-Boc, also known as tert-Butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate, is an alkyl/ether-based PROTAC linker . It can be used in the synthesis of PROTACs .
Synthesis Analysis
APN-C3-NH-Boc is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Molecular Structure Analysis
APN-C3-NH-Boc is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis
APN-C3-NH-Boc, as a click chemistry reagent, contains an Alkyne group. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular formula of APN-C3-NH-Boc is C18H21N3O3 and its molecular weight is 327.38 .科学的研究の応用
PROTAC Synthesis
APN-C3-NH-Boc is a PROTAC linker, which is composed of alkyl chains . It can be used to synthesize a range of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Bioconjugation
APN-C3-NH-Boc is a heterobifunctional linker containing an APN moiety with exquisite chemoselectivity for cysteine and Boc group . The superior stability of APN-cysteine conjugates in aqueous media, human plasma, and living cells makes this new thiol-click reaction a promising methodology for applications in bioconjugation .
Click Chemistry
APN-C3-NH-Boc is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is widely used in bioconjugation, materials science, and drug discovery .
作用機序
Target of Action
APN-C3-NH-Boc is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation . The primary targets of APN-C3-NH-Boc, therefore, are the E3 ubiquitin ligase and the target protein identified for degradation .
Mode of Action
APN-C3-NH-Boc acts as a linker in PROTACs, connecting two essential ligands . One ligand binds to the E3 ubiquitin ligase, and the other binds to the target protein . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of APN-C3-NH-Boc is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, APN-C3-NH-Boc enables the selective degradation of specific target proteins .
Result of Action
The primary result of APN-C3-NH-Boc’s action is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the function of the target protein. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.
Action Environment
The action of APN-C3-NH-Boc, as part of a PROTAC, can be influenced by various environmental factors. These include the presence and concentration of the E3 ubiquitin ligase and the target protein, the stability of the PROTAC in different cellular environments, and the presence of competing molecules or pathways. The superior stability of APN-C3-NH-Boc in aqueous media, human plasma, and living cells makes it a promising methodology for applications in bioconjugation .
特性
IUPAC Name |
tert-butyl N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)24-17(23)20-13-5-7-16(22)21-15-10-8-14(9-11-15)6-4-12-19/h8-11H,5,7,13H2,1-3H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGRZHJEZVBBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



